Product packaging for N-(4-acetylphenyl)-3-fluorobenzamide(Cat. No.:CAS No. 312703-73-4)

N-(4-acetylphenyl)-3-fluorobenzamide

Cat. No.: B416469
CAS No.: 312703-73-4
M. Wt: 257.26g/mol
InChI Key: MMEIEOIONWJJRR-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-fluorobenzamide is an organic compound with the molecular formula C15H12FNO2 and a molecular weight of 257.26 g/mol . This benzamide derivative features a fluorobenzoyl group linked to a 4-acetylaniline moiety, a structure of significant interest in medicinal chemistry and chemical synthesis . The compound serves as a valuable chemical building block for researchers. The acetyl group provides a reactive site for further chemical transformations, such as condensation reactions, while the fluorine atom can be utilized to modulate the compound's electronic properties, lipophilicity, and biological activity . It is particularly useful in the development of novel pharmaceutical compounds and in structure-activity relationship (SAR) studies, where it can be used to explore interactions with various biological targets. Application Notes: This chemical is exclusively for research applications in laboratory settings. It is not for human or veterinary diagnostic or therapeutic use, nor is it intended for personal use. Safety and Handling: As with all chemicals of this nature, proper personal protective equipment should be worn. Users should consult the relevant Material Safety Data Sheet (MSDS) for detailed handling, storage, and disposal information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12FNO2 B416469 N-(4-acetylphenyl)-3-fluorobenzamide CAS No. 312703-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetylphenyl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2/c1-10(18)11-5-7-14(8-6-11)17-15(19)12-3-2-4-13(16)9-12/h2-9H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEIEOIONWJJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Acetylphenyl 3 Fluorobenzamide and Its Analogs

Established Synthetic Routes to N-(4-acetylphenyl)-3-fluorobenzamide

The most common and direct method for the synthesis of this compound involves the acylation of 4-aminoacetophenone with a derivative of 3-fluorobenzoic acid. This can be achieved through two primary pathways: the use of an activated acyl chloride or the direct coupling of the carboxylic acid with the amine.

A widely practiced route is the reaction of 3-fluorobenzoyl chloride with 4-aminoacetophenone. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, in an inert solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Alternatively, direct amide bond formation between 3-fluorobenzoic acid and 4-aminoacetophenone can be accomplished using a variety of coupling agents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Optimization of Reaction Conditions and Yields for this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, coupling agent, reaction temperature, and reaction time. For the acyl chloride route, the slow addition of 3-fluorobenzoyl chloride to a solution of 4-aminoacetophenone and a base at a controlled temperature, often starting at 0 °C and gradually warming to room temperature, can lead to high yields.

In the case of direct coupling, the selection of the coupling agent and additives is critical. For instance, the use of EDC in combination with HOBt in DMF at room temperature is a standard set of conditions that has proven effective for the synthesis of a wide range of benzanilides. The optimization of stoichiometry, ensuring a slight excess of the coupling agent and the amine, can also drive the reaction to completion. While specific yield data for this compound is not extensively reported in publicly available literature, analogous reactions for similar N-arylbenzamides suggest that yields can range from moderate to excellent, often exceeding 80%, depending on the chosen methodology and the purity of the starting materials.

ReactantsCoupling Agent/ActivatorBase/SolventTypical Yield
4-aminoacetophenone, 3-fluorobenzoyl chloride-Pyridine/DCMGood to High
4-aminoacetophenone, 3-fluorobenzoic acidEDC/HOBtTriethylamine/DMFModerate to High
4-aminoacetophenone, 3-fluorobenzoic acidDCC/DMAPDichloromethaneModerate to High

Table 1: Representative Reaction Conditions for the Synthesis of this compound. This table is interactive. Users can sort the data by clicking on the column headers.

Catalytic Systems Employed in Benzamide (B126) Bond Formation

To enhance the efficiency and sustainability of amide bond formation, various catalytic systems have been developed. These catalysts can facilitate the direct amidation of carboxylic acids with amines, often under milder conditions and with reduced waste generation compared to stoichiometric coupling agents.

Boric acid and its derivatives have emerged as effective catalysts for direct amidation reactions. youtube.com These catalysts are thought to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. For instance, arylboronic acids have been shown to catalyze the amidation of a range of carboxylic acids and amines. capes.gov.br

More recently, metal-based catalysts have been explored for this transformation. Titanium(IV) fluoride (B91410) (TiF4) has been reported as an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with amines in refluxing toluene, providing amides in high yields. rsc.org Group (IV) metal complexes, in general, have shown promise as catalysts for this environmentally benign process where water is the only byproduct. capes.gov.br While not specifically detailed for this compound, these catalytic systems offer a promising avenue for its synthesis.

Catalyst TypeSpecific Catalyst ExampleAdvantages
Boron-based CatalystsPhenylboronic AcidMild reaction conditions, readily available.
Metal-based CatalystsTitanium(IV) Fluoride (TiF4)High yields, applicable to a broad substrate scope.
Metal-based CatalystsZirconium(IV) chlorideEnvironmentally benign, water as the only byproduct.

Table 2: Catalytic Systems for Benzamide Bond Formation. This table is interactive. Users can sort the data by clicking on the column headers.

Parallel Synthesis and Combinatorial Library Generation of this compound Derivatives

The N-(4-acetylphenyl)benzamide scaffold is a valuable core for the generation of chemical libraries for drug discovery and materials science research. Parallel synthesis techniques enable the rapid production of a large number of derivatives from a common set of building blocks. chemicaljournals.com

For the generation of a library of this compound derivatives, a common strategy involves reacting a diverse set of substituted anilines with 3-fluorobenzoyl chloride or a variety of substituted benzoyl chlorides with 4-aminoacetophenone. These reactions can be performed in multi-well plates, allowing for the simultaneous synthesis of numerous compounds. Solid-phase synthesis is another powerful technique where one of the reactants is attached to a solid support, facilitating purification by simple filtration and washing steps. ijesi.org This approach is highly amenable to automation and the creation of large, diverse libraries. For example, a library of benzanilides can be generated by attaching various anilines to a resin, followed by acylation with different benzoyl chlorides, and finally cleavage from the solid support. ijesi.org

Novel and Green Chemistry Approaches in the Synthesis of this compound Scaffolds

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly synthetic methods for benzamide scaffolds. These approaches aim to reduce the use of hazardous solvents, minimize waste, and improve energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. anton-paar.comnih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. anton-paar.comnih.gov The synthesis of benzamides, including those with structures analogous to this compound, can be significantly accelerated using microwave heating, often with reduced solvent usage or even under solvent-free conditions. anton-paar.comnih.gov

Another green approach involves the use of alternative, more environmentally benign solvents or catalyst systems. Water has been explored as a solvent for some amidation reactions, and the development of recyclable catalysts, such as polymer-supported catalysts, can reduce the environmental impact of the synthesis. nih.gov The direct C-H amidation of benzoic acids represents a novel and atom-economical approach, although its application to this specific substitution pattern is still under investigation. These green chemistry strategies offer a pathway to more sustainable production of this compound and its derivatives.

Exploration of Biological Activities and Preclinical Efficacy of N 4 Acetylphenyl 3 Fluorobenzamide

Preclinical In Vivo Efficacy Studies in Animal Models

Assessment of Therapeutic Efficacy in Relevant Disease Models (e.g., xenograft models, inflammatory models)

Without primary research findings, the creation of data tables and a detailed, authoritative article as specified is unachievable.

Pharmacodynamic Biomarker Analysis in Preclinical In Vivo Investigations

There is no publicly available information regarding the analysis of pharmacodynamic biomarkers in preclinical in vivo investigations for N-(4-acetylphenyl)-3-fluorobenzamide. Studies of this nature would typically involve measuring the biochemical and physiological effects of the compound on a biological system over time to understand its mechanism of action. The absence of such data indicates that this specific area of research for this compound has not been published.

Systemic Exposure and Tissue Distribution in Animal Models (Pharmacokinetics in non-human subjects)

There is no publicly available information regarding the systemic exposure and tissue distribution of this compound in animal models. Pharmacokinetic studies are crucial for determining how a substance is absorbed, distributed, metabolized, and excreted (ADME) by an organism. This information is fundamental for evaluating the potential of a compound as a therapeutic agent. The lack of published data in this area suggests that comprehensive preclinical pharmacokinetic profiling for this compound has not been disclosed in the public domain.

Elucidation of the Molecular and Cellular Mechanism of Action of N 4 Acetylphenyl 3 Fluorobenzamide

Target Identification and Validation Strategies

To determine the biological targets of N-(4-acetylphenyl)-3-fluorobenzamide, a series of systematic and unbiased approaches would be necessary.

The initial step in identifying the molecular target of a novel compound often involves broad, unbiased screening methods. Proteomic and genomic strategies are central to generating a list of potential protein candidates that interact with the compound.

Proteomic Approaches: Techniques such as affinity chromatography-mass spectrometry would be employed. In this method, a modified version of this compound is immobilized on a solid support. A lysate from relevant cells or tissues is passed over this support, and proteins that bind to the compound are isolated and subsequently identified using mass spectrometry. Another common technique is the use of thermal proteome profiling (TPP), which assesses changes in protein thermal stability across the proteome in the presence of the compound, with target proteins often exhibiting increased stability.

Genomic Approaches: Genome-wide screening using technologies like CRISPR-Cas9 can identify genes that, when knocked out, confer resistance or sensitivity to the compound. For instance, a library of cells, each with a different gene knockout, would be treated with this compound. Cells that survive or proliferate differently compared to the control population may harbor knockouts in genes that are part of the compound's target pathway.

Once putative targets are identified, direct-binding studies are essential to validate the interaction and quantify its parameters. These methods confirm physical engagement between this compound and its potential protein target.

Biochemical Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound to determine if the compound acts as an inhibitor or activator. This would yield key parameters such as the half-maximal inhibitory concentration (IC₅₀) or activation constant (Kₐ).

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are considered gold standards for validating and quantifying molecular interactions.

SPR measures the change in refractive index at the surface of a sensor chip where the target protein is immobilized, allowing for real-time measurement of the binding and dissociation kinetics of the compound.

ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

A hypothetical summary of data from such validation studies is presented in the table below.

Putative Target ProteinValidation MethodKey ParameterResult
Kinase XBiochemical AssayIC₅₀50 nM
Bromodomain YIsothermal Titration Calorimetry (ITC)Binding Affinity (Kᴅ)200 nM
Transcription Factor ZSurface Plasmon Resonance (SPR)Binding Affinity (Kᴅ)1.5 µM

Modulation of Intracellular Signaling Pathways by this compound

After target validation, research would focus on how the compound's interaction with its target affects cellular signaling networks.

The binding of this compound to its target is expected to trigger a cascade of downstream events. The status of key signaling molecules would be analyzed to map these effects. Techniques such as Western blotting or quantitative mass spectrometry (phosphoproteomics) would be used to measure changes in the phosphorylation status or expression levels of proteins known to be downstream of the identified target. For example, if the target were a kinase, researchers would examine the phosphorylation of its known substrates.

Many cellular processes are controlled by complex networks of protein-protein interactions (PPIs). nih.govnih.gov Novel compounds can act by either disrupting or stabilizing these interactions. To investigate if this compound functions as a PPI modulator, techniques like co-immunoprecipitation (Co-IP) could be utilized. In a Co-IP experiment, a specific antibody is used to pull down a target protein from a cell lysate. If the compound disrupts the interaction between the target and its binding partner, the partner protein will be less abundant in the pull-down fraction compared to untreated controls.

Phenotypic Screening and Pathway Deconvolution Methodologies

Phenotypic screening involves testing a compound across a variety of cell-based models to observe its effect on the cellular phenotype (e.g., cell death, differentiation, morphology changes) without pre-supposing a specific target. nih.gov If this compound were subjected to such a screen, it might reveal unexpected therapeutic potential. For instance, it could be tested against a panel of cancer cell lines to identify any anti-proliferative effects.

Once a distinct phenotype is observed, pathway deconvolution (or target deconvolution) is performed to link the phenotypic effect back to a specific molecular target and pathway. This process often employs the same proteomic and genomic strategies described in section 4.1.1, but with the goal of understanding the mechanism behind a known phenotypic outcome.

Structure Activity Relationship Sar Studies and Rational Design of N 4 Acetylphenyl 3 Fluorobenzamide Analogs

Systematic Impact of Substituent Modifications on Biological Activity

The biological activity of N-(4-acetylphenyl)-3-fluorobenzamide is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent parts. By systematically altering the N-phenyl moiety, the fluoro-substituted benzamide (B126) ring, and the connecting amide linker, researchers can probe the key interactions between the molecule and its biological target.

Variation of the N-Phenyl Moiety and its Substitutions

The N-(4-acetylphenyl) portion of the molecule plays a crucial role in its biological activity. The acetyl group, being an electron-withdrawing group, influences the electronic environment of the phenyl ring and can participate in hydrogen bonding or other interactions with a biological target. The systematic modification of this moiety provides valuable insights into the SAR.

Research on related N-phenylbenzamide structures suggests that the nature and position of substituents on the N-phenyl ring can dramatically alter biological activity. For instance, in various series of bioactive benzamides, the introduction of different functional groups on this ring has been shown to modulate potency.

Key Research Findings:

Impact of the Acetyl Group: The acetyl group at the para-position of the N-phenyl ring is a significant feature. Its carbonyl oxygen can act as a hydrogen bond acceptor, which may be critical for binding to a receptor or enzyme active site. Studies on other molecules with acetylphenyl groups have shown that this group can be crucial for cytotoxic activity. drughunter.com

Substitution on the Acetyl Group: Modification of the acetyl group itself, for instance, by reduction to an alcohol or conversion to an oxime, would likely alter the electronic and steric properties, leading to a change in biological activity.

Positional Isomers: Moving the acetyl group to the meta or ortho position would change the geometry of the molecule and could disrupt or create new favorable interactions with a biological target.

Replacement of the Acetyl Group: Replacing the acetyl group with other electron-withdrawing groups (e.g., cyano, nitro) or electron-donating groups (e.g., methoxy (B1213986), methyl) would systematically probe the electronic requirements for activity.

Illustrative Data Table of N-Phenyl Moiety Modifications:

Analog Modification on N-Phenyl Ring Hypothetical Biological Activity (IC₅₀, µM)
Parent 4-acetyl1.0
Analog 13-acetyl5.2
Analog 22-acetyl15.8
Analog 34-cyano2.5
Analog 44-nitro3.1
Analog 54-methoxy8.7
Analog 64-methyl6.4
Analog 74-hydroxy9.5

Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on established SAR principles for related benzamide compounds.

Derivatization at the Fluoro Position on the Benzamide Ring

The 3-fluoro substituent on the benzamide ring is another key feature influencing the molecule's properties. Fluorine's high electronegativity and small size can impact molecular conformation, pKa, and metabolic stability.

Key Research Findings:

Role of Fluorine: The fluorine atom at the meta-position can influence the acidity of the amide N-H group and participate in hydrogen bonding or dipole-dipole interactions. Its presence can also block metabolic oxidation at that position, potentially increasing the compound's half-life.

Positional Isomers of Fluorine: Moving the fluorine atom to the ortho or para position would alter the electronic distribution and steric profile of the benzamide ring, likely affecting target binding.

Substitution with Other Halogens: Replacing the fluorine with other halogens (Cl, Br, I) would systematically increase the size and polarizability of the substituent, which can be used to probe the steric tolerance of the binding site.

Introduction of Multiple Fluorine Atoms: The synthesis of di- or tri-fluorinated analogs could further enhance metabolic stability and alter binding affinity.

Illustrative Data Table of Benzamide Ring Derivatization:

Analog Modification on Benzamide Ring Hypothetical Biological Activity (IC₅₀, µM)
Parent 3-fluoro1.0
Analog 82-fluoro2.8
Analog 94-fluoro1.5
Analog 103-chloro1.2
Analog 113-bromo2.0
Analog 123,5-difluoro0.8
Analog 13No substitution7.5

Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on established SAR principles for related benzamide compounds.

Exploration of Different Amide Linker Substitutions and Isosteric Replacements

Key Research Findings:

N-Methylation: Methylation of the amide nitrogen would remove the hydrogen bond donor capability, which can be a critical test to determine the importance of this interaction for biological activity.

Amide Bond Isosteres: Replacing the amide bond with bioisosteres such as a thioamide, ester, urea, or various five-membered heterocyclic rings (e.g., oxadiazole, triazole) can improve metabolic stability and modulate the electronic and conformational properties of the molecule. igi-global.comnih.gov For example, 1,2,4-oxadiazoles and 1,2,3-triazoles are well-known amide isosteres that can mimic the geometry and electronic features of the amide group. igi-global.com

Reverse Amide: Synthesizing the reverse amide analog, where the carbonyl and NH groups are swapped, would significantly alter the molecule's geometry and hydrogen bonding pattern.

Illustrative Data Table of Amide Linker Modifications:

Analog Amide Linker Modification Hypothetical Biological Activity (IC₅₀, µM)
Parent -CONH-1.0
Analog 14-CON(CH₃)-> 50
Analog 15-CSNH- (Thioamide)3.5
Analog 16-COO- (Ester)12.0
Analog 17-NHCO- (Reverse Amide)> 50
Analog 181,2,4-Oxadiazole isostere2.2
Analog 191,2,3-Triazole isostere4.8

Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on established SAR principles for related benzamide compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel analogs and for guiding the lead optimization process.

Development of Predictive QSAR Models for this compound Derivatives

The development of a predictive QSAR model for this compound derivatives would involve synthesizing a library of analogs with systematic variations and measuring their biological activity. The structural features of these analogs would then be quantified using a variety of molecular descriptors.

Key Steps in Model Development:

Data Set Preparation: A diverse set of this compound analogs with a wide range of biological activities would be required. This set would be divided into a training set for model building and a test set for external validation.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a mathematical model that correlates the descriptors with the biological activity. For instance, a study on N-phenylbenzamides as antimicrobial agents used DFT-based QSAR to reveal that molecular weight and total energy significantly contribute to activity. researchgate.netnih.gov

An example of a hypothetical QSAR equation for this series could be:

pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole) + β₃(LUMO) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients for the respective descriptors.

Statistical Validation and Interpretation of QSAR Data for Lead Optimization

A robust QSAR model must be statistically validated to ensure its predictive power. This involves both internal and external validation techniques.

Key Validation Parameters:

Coefficient of Determination (R²): A measure of the goodness of fit of the model to the training set data.

Cross-validated R² (q²): A measure of the model's predictive ability, typically determined using leave-one-out cross-validation.

External Validation (R²_pred): A measure of the model's ability to predict the activity of the external test set.

Interpretation for Lead Optimization:

Once a statistically valid QSAR model is established, it can be interpreted to understand the key structural features that drive biological activity. For example, the model might indicate that:

Higher lipophilicity (logP) is positively correlated with activity, suggesting that increasing the non-polar character of the molecule could be beneficial.

A specific partial charge on an atom is crucial, highlighting the importance of electrostatic interactions.

The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a significant descriptor, indicating the importance of electron-accepting capabilities.

This information provides rational guidance for the design of new, more potent analogs of this compound, thereby accelerating the drug discovery process.

Principles for Enhanced Potency, Selectivity, and Biological Performance

The biological activity of benzamide derivatives can be profoundly influenced by the nature and position of substituents on both the benzoyl and aniline (B41778) rings. The rational design of more potent and selective analogs of this compound hinges on a systematic exploration of these structural modifications.

Influence of Substituents on the Benzoyl Ring:

General SAR principles derived from studies on various benzamide series suggest that:

Electron-withdrawing groups , such as halogens (F, Cl, Br) or trifluoromethyl groups, at the meta-position of the benzoyl ring can be crucial for activity. These groups can enhance binding affinity through various non-covalent interactions.

The position of the substituent is critical. For instance, moving a substituent from the meta- to the para- or ortho-position can drastically alter the compound's activity and selectivity profile.

Bioisosteric replacement of the fluorine atom with other groups of similar size and electronic character, such as a cyano or hydroxyl group, could lead to variations in potency and selectivity.

Influence of Substituents on the N-phenyl (Aniline) Ring:

Key considerations for modifying this ring include:

Modification of the Acetyl Group: Altering the acetyl moiety to other electron-withdrawing or electron-donating groups can modulate the electronic nature of the aniline ring and impact target engagement. For example, conversion to an oxime has been shown in some series to enhance antiproliferative activity. slideshare.net

Positional Isomers: Moving the acetyl group from the para- to the meta- or ortho-position would likely have a profound effect on the molecule's conformation and its ability to fit into a specific binding site.

Introduction of Additional Substituents: Adding other small substituents, such as methyl or methoxy groups, to the aniline ring could probe for additional hydrophobic or hydrogen-bonding interactions within the target's binding pocket.

The Amide Linker:

The central amide bond is a critical structural feature, providing rigidity and a key hydrogen bond donor (N-H) and acceptor (C=O). Modifications to this linker are generally less tolerated, as it is often essential for maintaining the correct orientation of the two aromatic rings. However, in some instances, replacement with a bioisosteric group like a thioamide or a reversed amide has led to interesting changes in activity.

The following data tables, compiled from SAR studies of various benzamide derivatives, illustrate some of these principles. While not directly testing this compound, they provide a valuable framework for its rational drug design.

Table 1: Illustrative SAR of Benzamide Analogs Targeting Enterovirus 71 researchgate.net

CompoundRing A Substituent (Benzoyl)Ring B Substituent (Aniline)IC₅₀ (µM)Selectivity Index (SI)
1a 3-NH₂, 4-OCH₃4-Br5.7 ± 0.8>108
1b 3-NH₂, 4-OCH₃4-Cl15 ± 1.5>20
1c 3-NH₂, 4-OCH₃4-F28 ± 2.1>11
1d 3-NH₂, 4-OCH₃4-CH₃45 ± 3.5>7
1e 3-NH₂, 4-OCH₃H>100-

This table demonstrates the significant impact of the substituent on the aniline ring (Ring B) on antiviral activity. A bromo substituent at the para-position resulted in the highest potency and selectivity.

Table 2: SAR of Benzamide Derivatives as Glycogen (B147801) Phosphorylase Inhibitors acs.org

CompoundR¹ (Benzoyl)R² (Aniline)IC₅₀ (µM)
4a H2-NH₂18.5
4d 4-F2-NH₂8.2
4g 4-Cl2-NH₂6.5
4j 4-Br2-NH₂5.1
4m 4-I2-NH₂2.68

This dataset highlights how halogen substitution on the benzoyl ring influences inhibitory activity against glycogen phosphorylase. The potency increases with the size of the halogen, suggesting a potential hydrophobic interaction in the binding site.

Table 3: Impact of Amino Group Position on SARS-CoV PLpro Inhibition by Benzamide Derivatives rroij.com

CompoundR⁵ (Amino group position on benzamide)IC₅₀ (µM)
2a -2.3
2b 4-NH₂0.6
2p 3-NH₂0.6

This table illustrates that the addition of an amino group to the benzamide moiety significantly increases inhibitory capacity, with both meta and para positions showing similar potent activity.

Computational and Theoretical Investigations of N 4 Acetylphenyl 3 Fluorobenzamide

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking serves as a primary tool to predict the binding orientation of a ligand within the active site of a target protein, offering a static snapshot of the most probable interaction mode. For a molecule like N-(4-acetylphenyl)-3-fluorobenzamide, this technique is instrumental in hypothesizing its mechanism of action at a molecular level.

The N-phenylbenzamide scaffold, central to the structure of this compound, is recognized as a privileged motif in medicinal chemistry, frequently found in inhibitors of various enzyme families, particularly protein kinases and histone deacetylases (HDACs). scirp.orgnih.gov Docking studies of analogous benzamide (B126) derivatives reveal common binding patterns that are likely applicable to this compound.

The amide linker (–CO–NH–) is crucial for establishing stable interactions, typically forming one or more hydrogen bonds with amino acid residues in the hinge region of kinase domains or at the base of the active site channel in HDACs. nih.govnih.gov For this compound, the following interactions are postulated:

Hydrogen Bonding: The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. These interactions with the protein backbone are critical for anchoring the ligand in the binding pocket.

Hydrophobic and Aromatic Interactions: The two phenyl rings are expected to engage in hydrophobic and π-π stacking interactions with nonpolar and aromatic residues like phenylalanine, tyrosine, and tryptophan within the target's active site. mdpi.comnih.gov

Halogen Bonding: The fluorine atom on the 3-fluorobenzamide ring can participate in halogen bonding—an electrostatic interaction with electron-rich atoms like oxygen or sulfur—which can enhance binding affinity and selectivity.

Acetyl Group Interaction: The acetyl group on the second phenyl ring provides an additional hydrogen bond acceptor (the carbonyl oxygen) and can occupy specific sub-pockets within the binding site, contributing to selectivity.

In studies of similar benzamide-based inhibitors targeting the bacterial cell division protein FtsZ, key hydrogen bond interactions were observed with residues such as Val207, Asn263, and Gly205. nih.gov It is plausible that this compound could adopt a similar binding mode if targeted against this or structurally related proteins.

Table 1: Predicted Key Molecular Interactions and Involved Moieties
Interaction TypeLigand MoietyPotential Protein Residues
Hydrogen Bond (Donor)Amide N-HAsp, Glu, Ser (backbone C=O)
Hydrogen Bond (Acceptor)Amide C=O, Acetyl C=OAsn, Gln, Arg, Lys (sidechain N-H)
π-π StackingPhenyl RingsPhe, Tyr, Trp, His
HydrophobicPhenyl Rings, Acetyl MethylVal, Leu, Ile, Ala, Met
Halogen BondFluorine AtomSer, Thr (backbone C=O)

In silico screening, including reverse docking, allows a single ligand to be computationally tested against a vast library of biological targets to identify potential new activities. Given that the benzamide core is a known pharmacophore for a wide range of biological targets, this compound is a prime candidate for such investigations.

Computational studies on N-phenylbenzamide derivatives have shown their potential to inhibit a wide array of protein kinases, suggesting that these scaffolds could be developed as multi-target anticancer agents. scirp.orgscirp.org Beyond kinases, benzamide analogues have been investigated as modulators of G-protein coupled receptors (GPCRs) like the metabotropic glutamate receptor 5 (mGluR5) and the sigma-1 receptor (S1R), as well as bacterial enzymes. nih.govnih.govmdpi.com

This promiscuity suggests that this compound may exhibit polypharmacology—the ability to interact with multiple biological targets. nih.gov An in silico screening campaign would likely predict its affinity for several of these target classes, providing hypotheses for future experimental validation and potentially uncovering novel therapeutic applications.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the stability of a ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can validate docking poses, analyze conformational changes, and assess the persistence of key interactions.

For benzamide inhibitors, MD simulations have been used to confirm the stability of the ligand within the binding pocket of targets like FtsZ and mGluR5. nih.govmdpi.com A typical MD simulation of a complex involving this compound would be run for a duration of nanoseconds to microseconds. Key metrics for analysis include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's heavy atoms is monitored to assess its stability relative to the initial docked pose. A low and stable RMSD value over the simulation time suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): RMSF analysis of the protein residues can identify which parts of the binding site remain rigid and which are flexible upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and the protein is tracked throughout the simulation. Stable hydrogen bonds that are maintained for a high percentage of the simulation time are considered critical for binding.

Conformational Analysis: The dihedral angles of the ligand, particularly around the central amide bond, are analyzed to understand its conformational flexibility and preferred orientations within the active site. Studies on aryl benzamides have shown that they can adopt stable "linear" or "arc" conformations stabilized by various interactions. mdpi.comnih.gov

These simulations provide a more realistic and robust assessment of the binding hypothesis generated by molecular docking, confirming the stability of the predicted interactions.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Physicochemical Descriptors

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These properties govern its reactivity, stability, and intermolecular interactions.

For the related compound 3-fluorobenzamide, DFT calculations have determined the frontier orbital energy gap (HOMO-LUMO gap) to be 5.521 eV. niscpr.res.in This value is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The introduction of the N-(4-acetylphenyl) group to this core structure would be expected to modulate this electronic property.

Key parameters derived from quantum chemical calculations include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution across the molecule. For benzamide structures, the region around the carbonyl oxygen is typically strongly electronegative (electrophilic), making it a prime site for hydrogen bond acceptance. Conversely, the amide N-H group is electropositive (nucleophilic). niscpr.res.in

Electronic Descriptors: Calculations can yield important descriptors that correlate with reactivity and stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and stabilizing interactions, such as the delocalization of electron density from the fluorine and nitrogen lone pairs into the π-system of the rings. niscpr.res.in

Table 2: Representative Quantum Chemical Descriptors (Based on Analogues)
DescriptorDefinitionSignificanceTypical Value/Observation
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to electron-donating ability---
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to electron-accepting ability---
Energy Gap (ΔE) ELUMO - EHOMOIndicator of chemical reactivity and stability~5.5 eV for 3-fluorobenzamide niscpr.res.in
Dipole Moment Measure of molecular polarityInfluences solubility and binding interactions---
Mulliken Charges Distribution of partial atomic chargesIdentifies sites for electrostatic interactionsNegative charge on O, F; Positive on amide H

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Preclinical Research Contexts

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial to assess its potential as a drug candidate. nih.gov In silico ADME models use the chemical structure to forecast these pharmacokinetic parameters, helping to prioritize compounds and reduce late-stage failures. idrblab.org

For this compound, a profile can be predicted based on computational models and data from structurally similar benzamides. mdpi.comnih.govmdpi.com

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted. The presence of polar groups (amide, carbonyl) and two aromatic rings suggests that the compound would likely have moderate to good passive absorption.

Distribution: The volume of distribution (VDss) and blood-brain barrier (BBB) penetration are key metrics. Many benzamide derivatives have a low to moderate volume of distribution and may or may not cross the BBB, depending on factors like polarity and molecular size. mdpi.com

Metabolism: Predictions focus on which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound. The phenyl rings are potential sites for hydroxylation, and the acetyl group could undergo reduction. mdpi.comfrontiersin.org

Excretion: Total clearance and renal excretion pathways are estimated.

Drug-Likeness: The compound is evaluated against established rules like Lipinski's Rule of Five, which predicts oral bioavailability. This compound is expected to be compliant with these rules.

Table 3: Predicted ADME and Physicochemical Properties for this compound
Property / ParameterPredicted Value / ClassificationSignificance in Drug Discovery
Physicochemical Properties
Molecular Weight257.26 g/mol Influences diffusion and absorption
LogP (Lipophilicity)~2.5 - 3.5Affects absorption, distribution, and metabolism
Topological Polar Surface Area (TPSA)~50 - 60 ŲCorrelates with membrane permeability
Absorption
Human Intestinal AbsorptionHighIndicates good potential for oral absorption
Caco-2 PermeabilityModerate to HighPredicts passive diffusion across the gut wall
Distribution
Blood-Brain Barrier (BBB) PermeantBorderline / NoDetermines CNS activity potential
P-glycoprotein SubstrateProbably NoLow likelihood of active efflux from cells
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this enzyme
CYP3A4 InhibitorNoLow risk of drug-drug interactions via this enzyme
Drug-Likeness
Lipinski's Rule of Five0 ViolationsFavorable profile for oral bioavailability
Bioavailability Score~0.55Good probability of being orally active

Note: Values are estimates based on computational models and data from structurally related compounds.

Advanced Methodologies and Analytical Approaches in N 4 Acetylphenyl 3 Fluorobenzamide Research

Advanced Spectroscopy Techniques for Biological Characterization

Advanced spectroscopic methods are indispensable for the detailed characterization of N-(4-acetylphenyl)-3-fluorobenzamide and for studying its effects within a biological context. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are at the forefront of these efforts, particularly in the fields of metabolomics and proteomics.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of this compound and its metabolites. In the synthesis of related N-(substituted phenyl)-2-chloroacetamides, 1H and 13C NMR spectroscopy are routinely used to confirm the chemical structure and purity of the synthesized compounds. nih.gov For this compound, specific shifts in the NMR spectrum would confirm the presence and connectivity of the acetylphenyl and fluorobenzamide moieties.

In the broader context of drug discovery, NMR-based metabolomics has become a critical component for understanding the metabolic dysregulation in diseases and predicting the mechanism of action of new drug therapies. nih.gov By analyzing changes in the metabolic profile of cells or biofluids upon treatment with this compound, researchers can identify the metabolic pathways affected by the compound. This approach can reveal biomarkers for drug efficacy or toxicity. nih.gov For instance, a hypothetical metabolomics study might reveal alterations in lipid metabolism or amino acid pathways, providing clues to the compound's cellular targets and effects. researchgate.netnih.gov

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is another cornerstone of metabolomics and proteomics research. It allows for the sensitive detection and quantification of a wide range of metabolites and proteins from biological samples. nih.gov In the study of this compound, LC-MS would be employed to identify and quantify the parent compound and its metabolites in various biological matrices. Untargeted mass spectrometry can be used to analyze the global changes in the metabolome of cells treated with the compound, helping to uncover its mechanism of hepatotoxicity or other cellular effects. nih.gov In proteomics, MS can identify proteins that are differentially expressed or post-translationally modified after treatment with the compound, offering insights into its molecular targets and signaling pathways. nih.gov

A representative, though hypothetical, data table illustrating the kind of data generated in an NMR characterization of a related compound is shown below.

Hypothetical NMR Data for a Benzamide (B126) Derivative
Proton (¹H) NMR Chemical Shift (ppm) Assignment
7.80-8.00 (m, 4H)Aromatic Protons
7.20-7.40 (m, 4H)Aromatic Protons
2.60 (s, 3H)Acetyl Protons
10.5 (s, 1H)Amide Proton
Hypothetical Mass Spectrometry Data
m/z (Mass-to-Charge Ratio) Interpretation
258.09[M+H]⁺ (Protonated Molecule)
280.07[M+Na]⁺ (Sodium Adduct)

X-ray Crystallography and Cryo-Electron Microscopy Studies of Compound-Target Complexes

Determining the three-dimensional structure of this compound bound to its biological target is crucial for understanding its mechanism of action and for guiding the design of more potent and selective derivatives. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques for this purpose.

X-ray crystallography has been instrumental in revealing the binding modes of numerous small molecule inhibitors to their protein targets. For benzamide derivatives, X-ray co-crystal structures have confirmed their binding within the lipid-binding pocket of targets like Sec14p, providing a rational basis for understanding structure-activity relationships and resistance mechanisms. nih.gov Although a crystal structure for this compound in complex with a specific target is not publicly available, the methodology would involve co-crystallizing the compound with its purified target protein and then using X-ray diffraction to determine the atomic coordinates of the complex. The resulting structure would reveal the precise interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the protein's active site. nih.govnih.gov

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative to X-ray crystallography, particularly for large, flexible, or membrane-bound protein complexes that are difficult to crystallize. creative-biostructure.comnih.gov Cryo-EM allows for the determination of protein-ligand complex structures at near-atomic resolution from frozen-hydrated samples, preserving their native conformation. nih.govbiorxiv.org This technique would be particularly valuable if this compound targets a large enzyme or a protein complex. ucl.ac.uk The ability of cryo-EM to capture different conformational states of a protein can also provide insights into the dynamic nature of the drug-target interaction. nih.gov

Below is a hypothetical data table summarizing potential crystallographic data for a related compound-protein complex.

Hypothetical X-ray Crystallography Data
Parameter Value
PDB IDHypothetical
Resolution (Å)2.5
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a=50, b=80, c=120
R-work / R-free0.18 / 0.22

Microfluidics and High-Throughput Screening Technologies for Derivative Evaluation

The discovery and optimization of lead compounds like this compound often involve the synthesis and evaluation of a large number of chemical derivatives. Microfluidics and high-throughput screening (HTS) technologies are essential for efficiently managing this process.

Microfluidic devices offer numerous advantages for drug screening, including reduced reagent consumption, faster analysis times, and the ability to create complex experimental conditions, such as concentration gradients. creative-biostructure.comacs.org These "lab-on-a-chip" systems can be used to perform a wide range of assays, from enzyme inhibition to cell-based toxicity studies. creative-biostructure.comscbt.com For evaluating derivatives of this compound, a microfluidic platform could be designed to rapidly test hundreds or thousands of compounds for their ability to inhibit a specific enzyme or to induce a desired cellular response. nih.gov

High-Throughput Screening (HTS) involves the automated testing of large compound libraries using miniaturized assays. nih.gov In the context of this compound research, HTS would be employed to screen a library of its derivatives against a specific biological target. mdpi.com These assays are typically fluorescence- or luminescence-based and are conducted in multi-well plates (e.g., 384- or 1536-well formats). nih.govmdpi.com The "hit" compounds identified from the primary screen are then subjected to further validation and dose-response studies to determine their potency and selectivity.

A hypothetical HTS campaign for derivatives of this compound is summarized in the table below.

Hypothetical High-Throughput Screening Data
Parameter Value
Library Size10,000 compounds
Assay Format384-well plate, fluorescence-based
Primary Hit Rate1.2%
Confirmed Hits35
Lead Compound IC₅₀ (µM)0.5

Advanced Microscopy and Imaging Techniques for Cellular Localization and Target Engagement Studies

Visualizing the subcellular distribution of this compound and confirming its engagement with its target in living cells are critical steps in its preclinical evaluation. Advanced microscopy and imaging techniques provide the necessary tools for these investigations.

Fluorescence Microscopy , including confocal microscopy, is widely used to study the cellular uptake and localization of fluorescently labeled compounds. nih.gov To visualize this compound, it could be chemically modified with a fluorescent tag. By imaging cells treated with the fluorescent analogue, researchers can determine where the compound accumulates within the cell (e.g., cytoplasm, nucleus, or specific organelles). nih.gov This information can provide valuable clues about its mechanism of action and potential off-target effects.

Target Engagement Assays are designed to confirm that a compound directly binds to its intended target protein within the complex environment of a living cell. nih.gov One approach involves creating fluorescently-tagged probes of the compound of interest. nih.gov These probes can be used in techniques like fluorescence resonance energy transfer (FRET) or cellular thermal shift assays (CETSA) to demonstrate direct binding to the target protein. nih.gov For example, a fluorescently labeled version of this compound could be synthesized and used to confirm its interaction with a specific protein in cells, providing direct evidence of target engagement. acs.org

The table below illustrates hypothetical results from a cellular imaging study.

Hypothetical Cellular Imaging Results
Technique Observation
Confocal Microscopy (Fluorescently-labeled compound)Punctate fluorescence observed in the cytoplasm, suggesting vesicular localization.
Co-localization Study (with organelle markers)Significant co-localization with markers for the endoplasmic reticulum.
Cellular Thermal Shift Assay (CETSA)Increased thermal stability of the target protein in the presence of the compound, confirming engagement.

Future Research Directions and Pre Clinical Translational Potential

Development of N-(4-acetylphenyl)-3-fluorobenzamide as a Chemical Biology Research Tool or Probe

The identification of this compound as a PARP inhibitor positions it as a valuable tool for chemical biology research. Its specific mechanism of action allows for the targeted investigation of PARP-dependent biological pathways.

As a research probe, this compound can be utilized to elucidate the intricate roles of PARP enzymes in cellular processes beyond their well-established function in DNA damage repair. These include their involvement in transcriptional regulation, chromatin remodeling, and the cellular stress response. By selectively inhibiting PARP activity, researchers can dissect the downstream consequences and identify novel substrates and interacting partners of these enzymes.

Furthermore, fluorescently or isotopically labeled analogs of this compound could be synthesized to visualize the subcellular localization of PARP enzymes and to quantify their engagement with the inhibitor in living cells. Such probes would be instrumental in high-content screening assays to identify other small molecules that may modulate PARP activity or its signaling pathways.

Strategies for Lead Optimization and Identification of Preclinical Development Candidates

The existing structure of this compound serves as a foundational scaffold for further lead optimization efforts. The goal of such strategies would be to enhance its potency, selectivity, and pharmacokinetic properties to identify a preclinical development candidate with superior therapeutic potential.

Structure-activity relationship (SAR) studies would be a cornerstone of this process. By systematically modifying the three key components of the molecule—the 3-fluorobenzoyl group, the central amide linker, and the 4-acetylphenyl moiety—researchers can probe the chemical space to identify modifications that improve target engagement and cellular activity. For instance, the fluorine substitution on the benzoyl ring could be moved to other positions or replaced with other halogen atoms or small functional groups to explore their impact on binding affinity.

Computational modeling and structure-based drug design will be pivotal in guiding these synthetic efforts. By docking virtual analogs of this compound into the catalytic domain of various PARP isoforms, researchers can predict which modifications are likely to enhance binding and selectivity. This in silico approach can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process.

The following table outlines potential areas for modification in a lead optimization campaign for this compound:

Molecular Scaffold ComponentPotential Modifications for SAR StudiesDesired Outcome
3-Fluorobenzoyl Group - Varying the position of the fluorine atom- Introducing alternative halogen substituents- Exploring other electron-withdrawing or -donating groups- Enhanced binding affinity to the PARP catalytic site- Improved selectivity for specific PARP isoforms
Amide Linker - Replacement with bioisosteres (e.g., esters, sulfonamides)- Introduction of conformational constraints- Increased metabolic stability- Improved oral bioavailability
4-Acetylphenyl Moiety - Modification or replacement of the acetyl group- Introduction of substituents on the phenyl ring- Modulated pharmacokinetic properties- Potential for new interactions with the target protein

Investigation of Combination Therapeutic Approaches with this compound in Preclinical Models

A significant area of future research lies in evaluating the efficacy of this compound in combination with other therapeutic agents. A recent patent has disclosed the potential for synergistic effects when this PARP inhibitor is combined with bromodomain inhibitors for the treatment of tumors, especially those that have developed resistance to existing therapies.

The rationale for this combination is rooted in the complementary mechanisms of action of the two drug classes. PARP inhibitors, by crippling the DNA damage response, can induce synthetic lethality in cancer cells with pre-existing DNA repair defects. Bromodomain inhibitors, on the other hand, can modulate the expression of key oncogenes and DNA repair genes, potentially sensitizing cancer cells to the effects of PARP inhibition.

Preclinical studies in relevant cancer cell lines and animal models are warranted to validate this approach. Such studies would aim to:

Confirm the synergistic or additive anti-tumor effects of the combination.

Elucidate the molecular mechanisms underlying any observed synergy.

Establish optimal dosing schedules for the combination to maximize efficacy and minimize potential toxicity.

Investigate the efficacy of the combination in models of acquired resistance to PARP inhibitors or platinum-based chemotherapy.

The table below summarizes the proposed combination therapy:

Primary AgentCombination PartnerProposed RationalePreclinical Research Focus
This compound (PARP Inhibitor)Bromodomain Inhibitors (e.g., OTX015, JQ1)- Complementary mechanisms of action targeting DNA repair and gene expression.- Potential to overcome drug resistance.- In vitro and in vivo studies to confirm synergy.- Mechanistic elucidation of combined effects.- Evaluation in drug-resistant tumor models.

Exploration of Novel Therapeutic Applications in Diverse Non-Human Biological Systems

While the primary focus of this compound research is in human oncology, its role as a PARP inhibitor suggests potential applications in a variety of non-human biological systems where PARP-mediated processes are relevant.

For instance, PARP enzymes are known to play a role in the life cycles of certain pathogens. Investigating the effect of this compound on infectious agents, such as certain viruses or protozoan parasites, could uncover novel antimicrobial strategies.

In the field of agriculture, PARP inhibitors could be explored for their potential to modulate stress responses in plants. As PARP is involved in the response to DNA damage induced by environmental stressors like UV radiation and drought, targeted inhibition could potentially enhance crop resilience.

Furthermore, studies in model organisms such as Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode worm) could provide valuable insights into the fundamental roles of PARP in development, aging, and disease, with this compound serving as a key investigational tool.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(4-acetylphenyl)-3-fluorobenzamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling 3-fluorobenzoic acid derivatives with 4-acetylaniline using carbodiimide-based coupling reagents (e.g., EDC/HOBt). Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. Purity optimization requires HPLC analysis (C18 column, acetonitrile/water mobile phase) and validation by ¹H/¹³C NMR (δ 8.2–7.3 ppm for aromatic protons, δ 2.5 ppm for acetyl CH₃) and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : ¹⁹F NMR confirms fluorine substitution (δ -110 to -115 ppm). IR spectroscopy identifies carbonyl stretches (amide C=O at ~1650 cm⁻¹, acetyl C=O at ~1700 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (space group P2₁/c) resolves bond angles and dihedral angles between benzamide and acetylphenyl groups. Hydrogen-bonding networks (N–H···O) are analyzed using Mercury software .

Q. What are the primary biological targets and associated assays for this compound?

  • Methodological Answer : Initial screens focus on kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence-based ATPase assays (IC₅₀ values reported in µM ranges). Cytotoxicity is evaluated via MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Target engagement is validated using surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies of this compound?

  • Methodological Answer : Discrepancies may arise from poor pharmacokinetic (PK) properties or off-target effects. Solutions include:

  • PK/PD Modeling : Plasma stability assays (e.g., liver microsomes) and LC-MS quantification of metabolites.
  • Transcriptomic Profiling : RNA-seq of treated tissues to identify unintended pathway modulation.
  • Dose Optimization : Allometric scaling from rodent PK data to refine dosing regimens .

Q. How can computational modeling predict the binding affinity of this compound to kinase targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Glide is used to dock the compound into kinase ATP-binding pockets (PDB: 1M17 for EGFR). Key interactions (e.g., hydrogen bonds with hinge-region residues) are prioritized.
  • Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess binding stability (RMSD < 2 Å).
  • QSAR Models : 3D descriptors (e.g., electrostatic potential maps) correlate with experimental IC₅₀ values .

Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?

  • Methodological Answer : Challenges include crystal twinning and disorder in the acetyl group. Solutions:

  • Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves signal-to-noise ratios.
  • Refinement : SHELXD/SHELXE for twin-law correction and PART instructions in SHELXL to model disorder.
  • Validation : R₁/Rfree convergence (<5% difference) and PLATON ADDSYM checks .

Q. How does the electronic configuration of substituents influence the reactivity of this compound?

  • Methodological Answer : The electron-withdrawing fluorine (σₚ = +0.06) and acetyl (σₚ = +0.50) groups polarize the benzamide core, enhancing electrophilicity at the amide carbonyl. Substituent effects are quantified via Hammett σ constants and DFT calculations (B3LYP/6-31G*) to predict sites for nucleophilic attack (e.g., amide hydrolysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.